Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Amination: Introduction of the amino group at the 6-position of the benzothiazole ring.
Carbamoylation: Reaction of the aminobenzothiazole with an appropriate isocyanate to form the carbamoyl derivative.
Esterification: Finally, the esterification of the carboxylic acid group with methanol to form the methyl ester.
Chemical Reactions Analysis
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other benzothiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the benzothiazole core structure but differ in their substituents and specific biological activities
Properties
Molecular Formula |
C16H13N3O3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 4-[(6-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C16H13N3O3S/c1-22-15(21)10-4-2-9(3-5-10)14(20)19-16-18-12-7-6-11(17)8-13(12)23-16/h2-8H,17H2,1H3,(H,18,19,20) |
InChI Key |
LGQPLHSPLCHIEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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